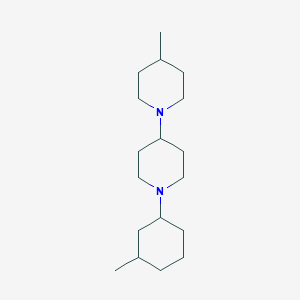
4-Methyl-1'-(3-methylcyclohexyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine is a complex organic compound that belongs to the class of bipiperidines. This compound is characterized by the presence of two piperidine rings connected by a single bond, with a methyl group attached to one of the piperidine rings and a 3-methylcyclohexyl group attached to the other. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine typically involves the reaction of 4-methylpiperidine with 3-methylcyclohexyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a base, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines or thiols.
Scientific Research Applications
4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1’-(2-methylcyclohexyl)-1,4’-bipiperidine
- 4-Methyl-1’-(4-methylcyclohexyl)-1,4’-bipiperidine
- 4-Methyl-1’-(3-ethylcyclohexyl)-1,4’-bipiperidine
Uniqueness
4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylcyclohexyl group provides steric hindrance and electronic effects that can affect the compound’s interaction with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H34N2 |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H34N2/c1-15-6-10-19(11-7-15)17-8-12-20(13-9-17)18-5-3-4-16(2)14-18/h15-18H,3-14H2,1-2H3 |
InChI Key |
IVIGFDJXCVSDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)C3CCCC(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B14920804.png)
![2-(4-Methoxyphenoxy)-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B14920812.png)
![N-(2,4-difluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14920816.png)
![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14920818.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B14920822.png)
![4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14920826.png)
![1,1'-Pentane-1,5-diylbis[3-(3-chlorophenyl)(thiourea)]](/img/structure/B14920828.png)
![N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14920835.png)

![methyl 1-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B14920841.png)
![(2E)-2-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B14920844.png)
![Ethyl {[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}carbamate](/img/structure/B14920855.png)
![Diallyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-F][1]benzofuran-3,7-dicarboxylate](/img/structure/B14920874.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B14920881.png)
